molecular formula C16H16N2O B2536997 (2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone CAS No. 1447962-29-9

(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone

Cat. No.: B2536997
CAS No.: 1447962-29-9
M. Wt: 252.317
InChI Key: XIGLKCVCHGCPDO-UHFFFAOYSA-N
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Description

(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone is a bicyclic organic compound featuring a tetrahydroquinoline core substituted with an amino group at position 2 and a benzoyl moiety at position 2. Its molecular formula is C₁₆H₁₆N₂O, with a molecular weight of 252.31 g/mol. The compound’s structure combines aromatic (phenyl) and partially saturated (tetrahydroquinoline) systems, conferring unique electronic and steric properties. It has been studied for applications in medicinal chemistry, particularly as a scaffold for bioactive molecules, due to its ability to interact with biological targets via hydrogen bonding (amino group) and π-π stacking (aromatic rings) .

Properties

IUPAC Name

(2-amino-5,6,7,8-tetrahydroquinolin-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-16-13(15(19)11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)18-16/h1-3,6-7,10H,4-5,8-9H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGLKCVCHGCPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447962-29-9
Record name 3-benzoyl-5,6,7,8-tetrahydroquinolin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone typically involves the condensation of 2-aminobenzyl alcohol with ketones or alcohols in the presence of a base. One common method is the Friedlander annulation, which involves the reaction of 2-amino substituted aromatic ketones with reactive methylene group-containing carbonyl compounds . The reaction conditions often include the use of ethyl ammonium nitrate as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives, each with distinct pharmacological properties .

Scientific Research Applications

(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone are best contextualized by comparing it with analogs differing in substituents, ring saturation, or heteroatom inclusion. Below is a detailed analysis:

Structural Analogues with Modified Substituents

Compound Name Substituents Molecular Formula Key Properties Biological Activity Reference
(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone -NH₂ at C2, -COPh at C3 C₁₆H₁₆N₂O Moderate solubility in polar solvents; fluorescence in UV range Potential kinase inhibition (hypothesized)
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone Thieno-fused ring, -NH₂ at C3 C₁₈H₁₅N₃OS Enhanced π-conjugation; redshifted absorption (λₐᵦₛ = 420 nm) Antibiofilm activity (IC₅₀ = 12 µM)
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone Ethyl at C6, -CO(4-MePh) at C2 C₂₂H₂₃N₃OS Increased lipophilicity (logP = 3.2) Antimicrobial (MIC = 8 µg/mL vs. S. aureus)
  • Key Observations: The thieno-fused analogs exhibit stronger π-conjugation and redshifted UV-Vis spectra compared to the parent compound, attributed to sulfur’s electron-rich nature . Alkyl substitutions (e.g., ethyl or methyl groups) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

Functional Analogues with Varied Heterocycles

Compound Name Core Structure Key Features Spectroscopic Data Reference
(3-Cyano-5,6,7,8-tetrahydro-2-oxo-4-phenylquinoline)(phenyl)methanone Cyano and ketone groups Strong electron-withdrawing effects; λₑₘ = 510 nm in DMSO Lower fluorescence quantum yield (Φ = 0.18)
Phenyl(quinolin-3-yl)methanone Fully aromatic quinoline Higher rigidity; λₐᵦₛ = 350 nm (ethanol) Photoinstability under UV light
  • Key Observations: Electron-withdrawing groups (e.g., cyano, ketone) reduce fluorescence efficiency but stabilize the molecule against oxidative degradation .

Research Findings and Trends

Synthetic Routes: The parent compound is synthesized via [4+2] annulation of enaminones and anthranils, achieving yields of 65–78% . Thieno-fused analogs require sulfur incorporation during cyclization, as seen in ’s protocols .

Solvent Effects: Fluorescence intensity of amino-substituted methanones correlates with solvent polarity. For example, compound 2 () shows a 30% increase in quantum yield in ethanol versus hexane .

Biological Activity

(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H14N2O
  • Molecular Weight : 242.28 g/mol

The structure consists of a tetrahydroquinoline moiety linked to a phenyl group through a methanone functional group. This unique structure contributes to its biological properties.

Biological Activity Overview

Research indicates that (2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. Molecular docking studies have indicated that it interacts effectively with bacterial proteins, which may inhibit their function .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways .
  • Anti-inflammatory Effects : Evidence suggests that (2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone can reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : It potentially modulates receptors associated with inflammation and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces TNF-alpha levels in macrophages

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